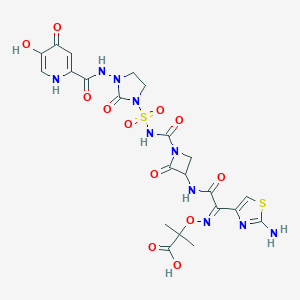
Acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2',2''-nitrilotrisethanol (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2',2''-nitrilotrisethanol (1:1) is a chemical compound commonly known as DNTB. It is a yellow crystalline powder that is soluble in water. DNTB is widely used in scientific research for its ability to measure the activity of enzymes such as alkaline phosphatase and creatine kinase.
Mecanismo De Acción
DNTB is a substrate for enzymes such as alkaline phosphatase and creatine kinase. When these enzymes are present, they catalyze the hydrolysis of DNTB, resulting in the release of a yellow product that can be measured spectrophotometrically. The rate of the reaction is proportional to the activity of the enzyme.
Efectos Bioquímicos Y Fisiológicos
DNTB has no known direct biochemical or physiological effects on living organisms. It is used solely as a substrate for measuring enzyme activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNTB has several advantages for use in lab experiments. It is a stable, water-soluble compound that is easy to handle and store. It is also relatively inexpensive compared to other enzyme substrates. However, DNTB has some limitations. It is not a universal substrate and is only suitable for measuring the activity of certain enzymes. Additionally, the yellow product that is released during the reaction can interfere with other assays that use absorbance measurements at the same wavelength.
Direcciones Futuras
There are several future directions for research involving DNTB. One area of interest is the development of new enzyme substrates that are more specific and sensitive than DNTB. Another area of interest is the use of DNTB in the development of new drugs that target enzymes involved in disease processes. Additionally, there is potential for the use of DNTB in the development of biosensors for detecting enzyme activity in real-time.
Métodos De Síntesis
DNTB is synthesized by the reaction of 2,4-dichlorobenzenesulfonyl chloride with tris(hydroxymethyl)aminomethane in the presence of acetic acid. The reaction yields a yellow crystalline powder that is purified by recrystallization.
Aplicaciones Científicas De Investigación
DNTB is widely used in scientific research as a substrate for measuring the activity of enzymes such as alkaline phosphatase and creatine kinase. It is also used in the development of new drugs and in the study of enzyme kinetics.
Propiedades
Número CAS |
102582-96-7 |
|---|---|
Nombre del producto |
Acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2',2''-nitrilotrisethanol (1:1) |
Fórmula molecular |
C14H21Cl2NO7S |
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,4-dichlorophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C8H6Cl2O4S.C6H15NO3/c9-5-1-2-7(6(10)3-5)15(13,14)4-8(11)12;8-4-1-7(2-5-9)3-6-10/h1-3H,4H2,(H,11,12);8-10H,1-6H2 |
Clave InChI |
VFLJQTRTWFKESS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
Otros números CAS |
102582-96-7 |
Sinónimos |
2-(bis(2-hydroxyethyl)amino)ethanol, 2-(2,4-dichlorophenyl)sulfonylace tic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)




![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)







![5-Methylimidazo[5,4-c]pyridine](/img/structure/B12070.png)